molecular formula C16H19FN4O3 B2697221 2-(4-fluorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one CAS No. 2097927-31-4

2-(4-fluorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2697221
CAS No.: 2097927-31-4
M. Wt: 334.351
InChI Key: WBYFOVRJDQWPMG-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C16H19FN4O3 and its molecular weight is 334.351. The purity is usually 95%.
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Mechanism of Action

  • Molecular Targets: : The compound interacts with specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : It can inhibit or activate signaling pathways, impacting cellular functions. The 4-fluorophenoxy group often interacts with the hydrophobic pockets of proteins, while the triazole ring can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

  • Similar Compounds: : 2-(4-chlorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one, 2-(4-bromophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one.

  • Uniqueness: : The 4-fluorophenoxy group imparts unique electronic and steric properties, influencing the compound's reactivity and biological activity differently from its chlorinated or brominated counterparts.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3/c1-23-10-13-8-21(19-18-13)14-6-7-20(9-14)16(22)11-24-15-4-2-12(17)3-5-15/h2-5,8,14H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYFOVRJDQWPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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